molecular formula C10H8N2OS B8698824 3-Benzoyl-4-methyl-1,2,5-thiadiazole CAS No. 85231-87-4

3-Benzoyl-4-methyl-1,2,5-thiadiazole

Cat. No.: B8698824
CAS No.: 85231-87-4
M. Wt: 204.25 g/mol
InChI Key: GBSOFBVWXYUOAN-UHFFFAOYSA-N
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Description

3-Benzoyl-4-methyl-1,2,5-thiadiazole is a heterocyclic compound featuring a 1,2,5-thiadiazole core substituted at the 3-position with a benzoyl group and at the 4-position with a methyl group. The 1,2,5-thiadiazole ring system is characterized by a five-membered aromatic ring containing one sulfur and two nitrogen atoms, contributing to its electronic and steric properties. Thiadiazoles are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic profiles .

Properties

CAS No.

85231-87-4

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

(4-methyl-1,2,5-thiadiazol-3-yl)-phenylmethanone

InChI

InChI=1S/C10H8N2OS/c1-7-9(12-14-11-7)10(13)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

GBSOFBVWXYUOAN-UHFFFAOYSA-N

Canonical SMILES

CC1=NSN=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-benzoyl-4-methyl-1,2,5-thiadiazole can be contextualized by comparing it to analogs with variations in substituents at the 3- and 4-positions. Key comparisons include:

Structural and Physical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Spectral Data (1H NMR)
3-Benzoyl-4-methyl-1,2,5-thiadiazole (Target) 3-Benzoyl, 4-Methyl C10H8N2OS 204.24* N/A N/A N/A
3-Benzoyl-4-phenethyl-1,2,5-thiadiazole (3p) 3-Benzoyl, 4-Phenethyl C17H14N2OS 294.36 1.289† 406.8† δ 7.21–7.29 (m, ArH), 3.16 (t, CH2), 3.54 (t, CH2)
4-Chloro-3-morpholino-1,2,5-thiadiazole 4-Chloro, 3-Morpholino C6H8ClN3OS 205.67 N/A N/A N/A
3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole 4-Chloro, 3-Benzylpiperidinyl C14H16ClN3S 293.81 1.289† 406.8† N/A

*Calculated based on substituents. †Predicted values from analogous compounds.

  • Substituent Effects: Benzoyl Group (3-position): Introduces electron-withdrawing effects, enhancing electrophilicity. The aromatic ring may engage in π-π interactions, influencing binding in biological systems . Alkyl/Chloro Groups (4-position): Methyl and ethyl groups increase hydrophobicity, while chlorine enhances electrophilicity and stability. Morpholino/Piperidinyl Groups: These nitrogen-containing substituents introduce basicity and hydrogen-bonding capacity, which may improve solubility or target-specific interactions .

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